Methyl 4-acetyl-5-oxohexanoate

Catalog No.
S1505268
CAS No.
13984-53-7
M.F
C9H14O4
M. Wt
186.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-acetyl-5-oxohexanoate

CAS Number

13984-53-7

Product Name

Methyl 4-acetyl-5-oxohexanoate

IUPAC Name

methyl 4-acetyl-5-oxohexanoate

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

InChI

InChI=1S/C9H14O4/c1-6(10)8(7(2)11)4-5-9(12)13-3/h8H,4-5H2,1-3H3

InChI Key

XFUDNZLAPUHONL-UHFFFAOYSA-N

SMILES

CC(=O)C(CCC(=O)OC)C(=O)C

Canonical SMILES

CC(=O)C(CCC(=O)OC)C(=O)C

Synthesis of Pyrrole

Scientific Field: Organic Chemistry

Application Summary: Methyl 4-acetyl-5-oxohexanoate is used in the modified Knorr condensation for the synthesis of pyrrole . Pyrrole is a heterocyclic aromatic organic compound, and its derivatives are important in the pharmaceutical industry.

Results or Outcomes: The outcome of this application is the synthesis of pyrrole . The yield and purity of the product would depend on the specific experimental conditions.

Identification of Michael Addition Product

Scientific Field: Analytical Chemistry

Application Summary: Methyl 4-acetyl-5-oxohexanoate has been used to identify the Michael addition product by using Gas Chromatography and Gas Chromatography-Mass Spectrometry (GC and GC-MS) .

Methods of Application: In this application, the Michael addition reaction is performed, and the product is analyzed using GC and GC-MS techniques .

Results or Outcomes: The outcome of this application is the identification of the Michael addition product . The specific results would depend on the reactants used in the Michael addition reaction.

Preparation of Dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate

Scientific Field: Organic Synthesis

Application Summary: Methyl 4-acetyl-5-oxohexanoate is used in the preparation of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate .

Results or Outcomes: The outcome of this application is the synthesis of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate . The yield and purity of the product would depend on the specific experimental conditions.

Methyl 4-acetyl-5-oxohexanoate is an organic compound with the molecular formula C9H14O4C_9H_{14}O_4 and a molecular weight of approximately 174.21 g/mol. This compound features a hexanoate backbone with an acetyl group and a keto group, which contributes to its reactivity and potential applications in various chemical processes. It is classified as a β-keto ester, which is notable for its involvement in Michael addition reactions and other synthetic methodologies.

Methyl 4-acetyl-5-oxohexanoate itself does not have a known biological mechanism of action. Its significance lies in its use as a building block for the synthesis of more complex molecules that might have specific biological activities.

  • Skin and eye irritation: Esters can irritate skin and eyes upon contact.
  • Respiratory irritation: Inhalation of vapors may irritate the respiratory system.
  • Flammability: Organic compounds like Methyl 4-acetyl-5-oxo

  • Michael Addition: This compound can undergo Michael addition reactions, where it acts as a nucleophile reacting with electrophilic compounds such as acrylates. The reaction typically involves the addition of the enolate form of methyl 4-acetyl-5-oxohexanoate to an α,β-unsaturated carbonyl compound .
  • Condensation Reactions: It can also participate in condensation reactions, particularly in the formation of more complex structures through the reaction with aldehydes or ketones .

Methyl 4-acetyl-5-oxohexanoate can be synthesized through various methods:

  • Base-Catalyzed Reaction: One common method involves the base-catalyzed reaction of acetylacetone with acrylate esters. The reaction conditions (such as temperature and catalyst type) significantly influence the yield and selectivity of the product .
  • Michael Addition: The synthesis can also be achieved via a Michael addition approach, where acetylacetone reacts with methyl acrylate under specific catalytic conditions, often yielding high selectivity for methyl 4-acetyl-5-oxohexanoate .
  • Alternative Synthetic Routes: Other synthetic routes may involve different catalysts or solvents to optimize yield and purity, as indicated by various patents and literature sources .

Methyl 4-acetyl-5-oxohexanoate has several applications, primarily in organic synthesis:

  • Building Block in Organic Chemistry: It serves as a versatile intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Precursor for Functional Materials: The compound can be utilized in the development of functionalized polymers and materials due to its reactive functional groups.

Several compounds share structural similarities with methyl 4-acetyl-5-oxohexanoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl AcetoacetateContains a ketone and ester functionalityMore commonly used in synthesis but less reactive
Ethyl 4-acetyl-5-oxohexanoateSimilar structure but with ethyl instead of methylDifferent solubility properties
Methyl 3-oxobutanoateContains a keto group but shorter carbon chainLess versatile due to fewer reactive sites
Methyl 4-hydroxy-5-oxohexanoateHydroxyl group additionIncreased polarity may affect reactivity

Methyl 4-acetyl-5-oxohexanoate stands out due to its specific combination of functional groups that allow it to participate in diverse

Other CAS

13984-53-7

Wikipedia

Methyl 4-acetyl-5-oxohexanoate

Dates

Modify: 2023-08-15

Explore Compound Types